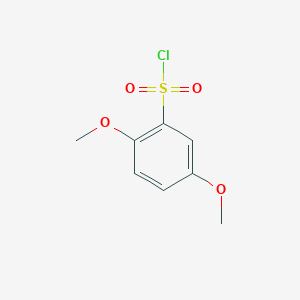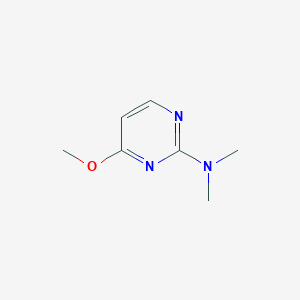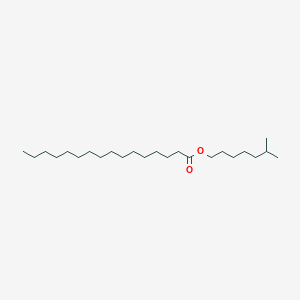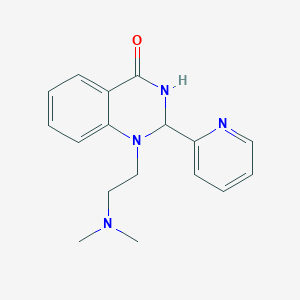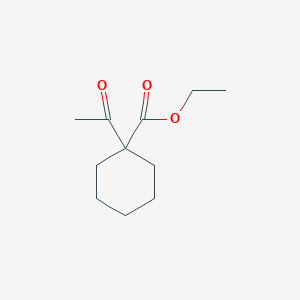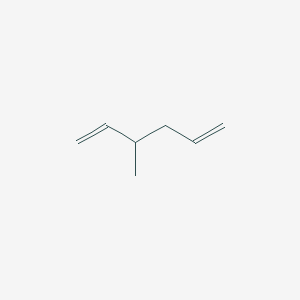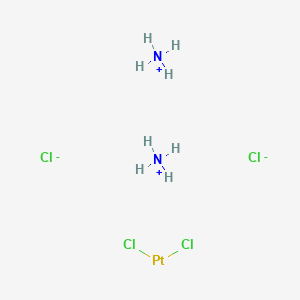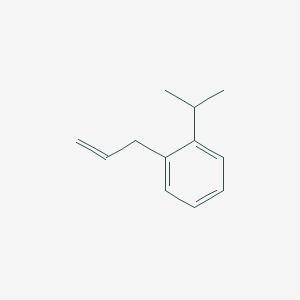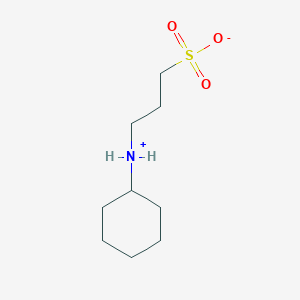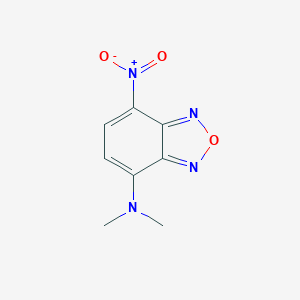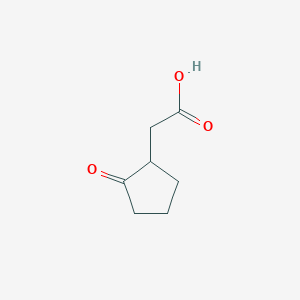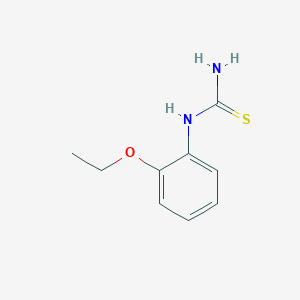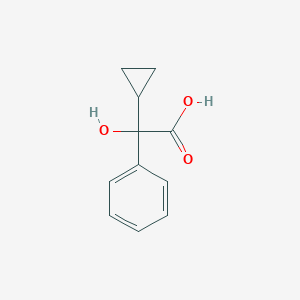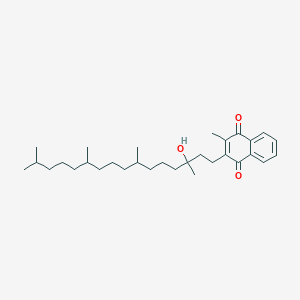
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- is a compound commonly known as vitamin E acetate. It is a fat-soluble vitamin that is essential for the proper functioning of the human body. Vitamin E acetate is commonly used as a dietary supplement and is also added to various food products. In recent years, vitamin E acetate has gained attention due to its potential use in scientific research applications.
Wirkmechanismus
Vitamin E acetate works by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of various diseases. Vitamin E acetate neutralizes these free radicals, preventing them from causing damage to cells.
Biochemische Und Physiologische Effekte
Vitamin E acetate has various biochemical and physiological effects on the body. It has been found to improve immune function, reduce inflammation, and protect against oxidative stress. Vitamin E acetate has also been found to improve cardiovascular health and reduce the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
Vitamin E acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of vitamin E acetate is that it is fat-soluble and may not be suitable for use in water-based experiments.
Zukünftige Richtungen
There are several future directions for the use of vitamin E acetate in scientific research. One area of research is the potential use of vitamin E acetate in the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of new formulations of vitamin E acetate that can be used in water-based experiments.
Conclusion:
In conclusion, vitamin E acetate is a compound that has gained attention in recent years due to its potential use in scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, and can improve immune function and cardiovascular health. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
Vitamin E acetate can be synthesized through various methods. One of the most commonly used methods is the condensation of 2,3,4-trimethyl-6-hydroxy-5-acetone with 1,4-naphthoquinone in the presence of a catalyst. The resulting product is then esterified with acetic anhydride to obtain vitamin E acetate.
Wissenschaftliche Forschungsanwendungen
Vitamin E acetate has been extensively studied for its potential use in scientific research applications. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Vitamin E acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Eigenschaften
CAS-Nummer |
1181-23-3 |
|---|---|
Produktname |
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- |
Molekularformel |
C31H48O3 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-18,22-24,34H,9-16,19-21H2,1-6H3 |
InChI-Schlüssel |
ZYZWUEIPVNFQQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Synonyme |
gamma-hydroxyvitamin K hydroxyvitamin K |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



